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molecular formula C14H18O4 B2732813 3-(2,3,5-Trimethyl-1,4-benzoquinonyl)-3-methylbutyric acid CAS No. 40662-29-1

3-(2,3,5-Trimethyl-1,4-benzoquinonyl)-3-methylbutyric acid

Cat. No. B2732813
M. Wt: 250.294
InChI Key: FBAAISUPDBJYDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09273343B2

Procedure details

To the solution of 6-hydroxy-4,4,5,7,8-pentamethylchroman-2-one (15 g, 0.064 mol) in a mixture of acetonitrile (600 ml), acetone (50 ml) and water (300 ml), NBS (11.4 g, 0.064 mol) was added. The resultant mixture was stirred for 30 minutes at room temperature. After removing most of the organic solvent, the yellow solid was collected by filtration, washed by water and dried over vacuum to afford a yield of 96%. 1H NMR (300 MHz, CD2Cl2) δ 3.0 (s, 2H, CH2), 2.13 (s, 3H, CH3), 1.94 (s, 3H, CH3), 1.92 (s, 3H, CH3), 1.44 (s, 6H, CH3); MS (m/e): 251 (M+).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:3]([CH3:17])=[C:4]2[C:9](=[C:10]([CH3:13])[C:11]=1[CH3:12])[O:8][C:7](=[O:14])[CH2:6][C:5]2([CH3:16])[CH3:15].CC(C)=[O:20].O.C1C(=O)N(Br)C(=O)C1>C(#N)C>[CH3:15][C:5]([C:4]1[C:9](=[O:8])[C:10]([CH3:13])=[C:11]([CH3:12])[C:2](=[O:1])[C:3]=1[CH3:17])([CH3:16])[CH2:6][C:7]([OH:20])=[O:14]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
OC=1C(=C2C(CC(OC2=C(C1C)C)=O)(C)C)C
Name
Quantity
50 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
300 mL
Type
reactant
Smiles
O
Name
Quantity
11.4 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
After removing most of the organic solvent
FILTRATION
Type
FILTRATION
Details
the yellow solid was collected by filtration
WASH
Type
WASH
Details
washed by water
CUSTOM
Type
CUSTOM
Details
dried over vacuum
CUSTOM
Type
CUSTOM
Details
to afford a yield of 96%

Outcomes

Product
Name
Type
Smiles
CC(CC(=O)O)(C)C1=C(C(C(=C(C1=O)C)C)=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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